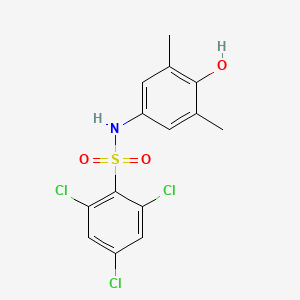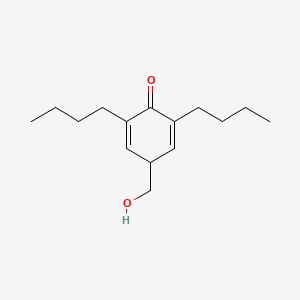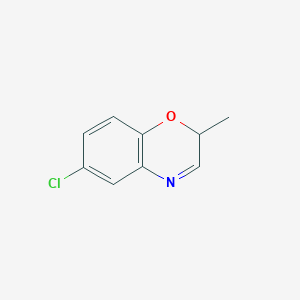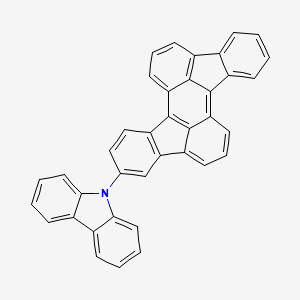
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trichlorobenzene core with a sulfonamide group and a hydroxy-dimethylphenyl substituent, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the attachment of the hydroxy-dimethylphenyl substituent. One common method involves the reaction of 2,4,6-trichlorobenzene with sulfonamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trichlorobenzene core can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding alcohols.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Scientific Research Applications
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s sulfonamide group makes it a potential candidate for developing enzyme inhibitors and studying protein-ligand interactions.
Medicine: Its structural features are explored for designing new pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The hydroxy group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in chemical synthesis and as a linker in bioconjugation.
2,4,6-Trichloroanisole: Used in the synthesis of various organic compounds and as a precursor for other chemical reactions.
2,4,6-Trichlorophenol: Utilized in the production of pesticides and disinfectants.
Uniqueness
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
921758-31-8 |
|---|---|
Molecular Formula |
C14H12Cl3NO3S |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-7-3-10(4-8(2)13(7)19)18-22(20,21)14-11(16)5-9(15)6-12(14)17/h3-6,18-19H,1-2H3 |
InChI Key |
JXXLRYWYLXJGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)


![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)

![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)


